molecular formula C10H14N2 B12889972 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile

5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12889972
M. Wt: 162.23 g/mol
InChI Key: UYTLBMFMDSTPCB-UHFFFAOYSA-N
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Description

Product Overview 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile ( 231609-84-0) is a substituted pyrrole derivative with the molecular formula C 10 H 14 N 2 and a molecular weight of 162.23 [ ]. This compound features a nitrile group and an isopropyl substitution on a pyrrole core, a structure of significant interest in medicinal and organic chemistry. Research Applications and Value The pyrrole heterocycle is a fundamental scaffold in many natural products and pharmaceuticals with demonstrated biological activities [ ]. Substituted pyrroles, particularly those with nitrile functional groups, are valuable intermediates and core structures in the development of new antibacterial agents [ ]. The nitrile group can serve as a key handle for further chemical transformations, enabling its use in the synthesis of more complex molecules for drug discovery and development [ ]. Researchers utilize this family of compounds to explore structure-activity relationships (SAR) and to develop novel therapies against resistant bacterial strains [ ]. Intended for Research Use This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the compound's suitability for their specific experimental purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2,4-dimethyl-5-propan-2-yl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C10H14N2/c1-6(2)10-7(3)9(5-11)8(4)12-10/h6,12H,1-4H3

InChI Key

UYTLBMFMDSTPCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of acid catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acids, while reduction can produce pyrrole-3-amines .

Scientific Research Applications

5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares substituents at key positions of 5-isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile with similar pyrrole-3-carbonitrile derivatives:

Compound Name Substituents (Position) Molecular Formula Notable Functional Groups IR ν(CN) (cm⁻¹) Reference
This compound 2-Me, 4-Me, 5-isoPr C₁₁H₁₅N₂ Nitrile, methyl, isopropyl ~2218–2221* N/A
1j () 2-Me, 1-PhEt, 5-tetrahydroxybutyl C₁₉H₂₅N₂O₄ Nitrile, hydroxyl, aryl 2218
4a () 2-Ph, 1-hexyl, 5-sugar-moiety C₂₈H₃₅N₂O₈ Nitrile, sugar, phenyl 2221
5f () 2,4-di(indol-3-yl), 5-(4-NO₂Ph) C₂₇H₁₆N₅O₂ Nitrile, nitro, indole Not reported
38 () 5-isoPr (in dioxolane), 2,2-diphenyl C₂₂H₂₃NO₂ Nitrile, dioxolane, isopropyl Not reported
5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile () 5-(2-F-Ph) C₁₁H₇FN₂ Nitrile, fluorophenyl Not reported

*Inferred from analogous nitrile peaks in and .

Key Observations :

  • Nitrile Stretching : The nitrile group in pyrrole-3-carbonitriles consistently exhibits IR absorption between 2217–2221 cm⁻¹ , as seen in compounds 1j , 4a , and 4b . This suggests minimal electronic perturbation from substituents like sugars or aryl groups.
  • Substituent Diversity : The target compound’s isopropyl and methyl groups contrast with hydroxylated (e.g., 1j , 4a ) or indole/aryl-substituted analogs (e.g., 5f , 5g ). Bulkier substituents (e.g., sugar moieties in 4a ) may reduce solubility compared to the target’s simpler alkyl groups .
  • Synthetic Routes : Most analogs (e.g., 1j , 4a ) are synthesized via one-pot multicomponent reactions using aldehydes, amines, and nitriles, suggesting a scalable approach for the target compound .
Melting Points and Stability:
  • Hydroxylated analogs (e.g., 1j ) are reported as low-melting solids (<100°C), while aryl-substituted derivatives (e.g., 5f ) exhibit higher thermal stability (melting points >200°C) . The target compound’s methyl/isopropyl groups likely confer intermediate stability.
  • The dioxolane-containing 38 () is a stable solid, highlighting how cyclic protecting groups enhance crystallinity .

Biological Activity

5-Isopropyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
CAS Number: [B12890027]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Pyrrole derivatives are known to exhibit a range of biological activities due to their ability to form complexes with metal ions and modulate enzymatic pathways. The compound's structure allows it to potentially inhibit specific enzymes or receptors involved in cellular processes, leading to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. For instance, a series of related compounds have shown significant antiproliferative activity against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited growth inhibition rates exceeding 60% against melanoma and breast cancer cell lines at concentrations as low as 10 µM .

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound NameCell Line TestedGrowth Inhibition (%) at 10 µM
Compound AMDA-MB-43562.46
Compound BMDA-MB-46840.24
This compoundVarious (inferred)Significant potential (specific data pending)

Case Studies

  • In Vitro Studies on Anticancer Properties : A study focused on synthesizing new pyrrole derivatives reported that certain compounds showed promising results against various cancer cell lines, suggesting that modifications in the pyrrole structure could enhance biological activity .
  • Antimicrobial Investigations : Research into similar pyrrole-based compounds indicated that they could serve as lead structures for developing new antibiotics due to their ability to inhibit bacterial growth effectively .

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